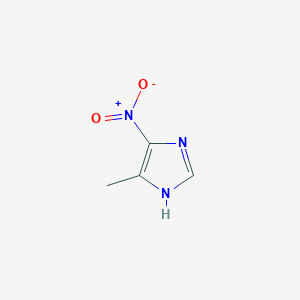

5-methyl-4-nitro-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYOWIMKNNMEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regioselective Synthesis of 5 Methyl 4 Nitro 1h Imidazole Derivatives

Direct Nitration Strategies for Imidazole (B134444) Precursors

The most common precursor for synthesizing 5-methyl-4-nitro-1H-imidazole is 2-methylimidazole (B133640). The direct nitration of this substrate is a primary method for introducing the nitro group onto the imidazole ring.

The nitration of 2-methylimidazole is typically achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. google.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring. This reaction is strongly exothermic and can be accompanied by the evolution of nitrogen oxides. google.com

The process often involves dissolving 2-methylimidazole in sulfuric acid to form the acid sulfate (B86663) salt before adding it to the nitrating mixture to better control the reaction. google.com The introduction of the nitro group into the imidazole ring is inherently difficult and requires intense conditions, such as high temperatures and an excess of concentrated acids. google.com

Optimizing reaction conditions is crucial for ensuring safety, maximizing yield, and improving product quality. The nitration of 2-methylimidazole is a sensitive process that can lead to uncontrolled, violent reactions if not properly managed. google.com

Key parameters that are often optimized include:

Temperature: The reaction is highly exothermic, and temperature control is critical. Some processes carry out the reaction in stages, starting at a lower temperature (e.g., 60-90°C) and gradually increasing it to 110°C or even up to 130-150°C to ensure the reaction goes to completion. google.comgoogle.com

Time: The duration of the reaction can be shortened by carefully controlling the temperature profile. google.com

Reagent Ratios: The molar ratios of 2-methylimidazole to nitric acid and sulfuric acid are critical. An excess of nitric acid is often used to drive the reaction. google.com

Inhibitors/Catalysts: To improve safety and control the reaction rate, inhibitors such as the reaction product itself can be added. google.com Other methods have employed catalysts and stabilizers like a mixture of urea (B33335) and ammonium (B1175870) sulfate to improve yields and reduce the emission of nitrogen dioxide. patsnap.com

The following table summarizes various optimized conditions for the nitration of 2-methylimidazole.

| Reactants | Catalyst/Inhibitor | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-methylimidazole, Nitric Acid, Sulfuric Acid | Reaction product as inhibitor | Initial 80°C, rising to 110°C | ~77% | google.com |

| 2-methylimidazole, Sulfuric Acid, Ammonium Sulfate | None specified | Initial 60-70°C, rising to 110-135°C | Not specified | patsnap.com |

| 2-methylimidazole, Nitric Acid | None specified | Not specified | 85% | researchgate.net |

| 2-methylimidazole, Nitrate Salt | None specified | Elevated | 95% | researchgate.net |

Regioselective N-Alkylation and N-Arylation Approaches

Functionalization of the nitrogen atoms in the this compound ring is a key step in the synthesis of various derivatives.

The N-alkylation of this compound can be achieved with a high degree of regioselectivity. The reaction is sensitive to the operating conditions, including the choice of base, solvent, and temperature. derpharmachemica.comderpharmachemica.com Common alkylating agents include various alkyl halides.

Studies have shown that conducting the alkylation in acetonitrile (B52724) with potassium carbonate (K₂CO₃) as the base leads to good yields of N-alkylated derivatives. derpharmachemica.comderpharmachemica.com Elevating the temperature, for instance to 60°C, has been shown to significantly improve the yields of the N-alkylated products. derpharmachemica.comderpharmachemica.com In the case of 2-methyl-5-nitroimidazole, regioselectivity favors N-3 alkylation due to the steric hindrance of the nitro group. derpharmachemica.com

The table below details the conditions for the N-alkylation of 2-methyl-5-nitroimidazole.

| Alkylating Agent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Various alkyl halides | Acetonitrile | K₂CO₃ | 60°C | 66-85% | derpharmachemica.comderpharmachemica.com |

| Ethyl bromoethylacetate | Acetonitrile | K₂CO₃ | Not specified | 96% | derpharmachemica.com |

Palladium-catalyzed N-arylation represents a powerful method for forming N-aryl bonds. While imidazoles can have an inhibitory effect on the formation of the active Pd(0)-ligand complex, this can be overcome by pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand before introducing the imidazole substrate. mit.edu This pre-activation of the catalyst allows for highly efficient N-arylation of imidazoles with aryl halides and triflates. mit.edu This methodology has been successfully applied to the synthesis of important pharmaceutical compounds. mit.edu

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds, allowing for the synthesis of a wide array of derivatives. The Suzuki coupling reaction is a notable example used to create 5-aryl-1-methyl-4-nitroimidazoles. nih.gov

This reaction typically involves the coupling of a halo-nitroimidazole derivative, such as 5-chloro-1-methyl-4-nitroimidazole (B20735), with an arylboronic acid. nih.gov The reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a base and often an additive like a phase-transfer catalyst. nih.gov

The following table summarizes the conditions for a typical Suzuki cross-coupling reaction.

| Reactants | Catalyst | Base | Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-chloro-1-methyl-4-nitroimidazole, Arylboronic acids | Dichloro bis-(triphenylphosphin)palladium(II) (3 mol %) | K₂CO₃ | Tetrabutylammonium (B224687) bromide | Water | 70-80°C | 65-70% | nih.gov |

Suzuki Coupling Reactions for C5-Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. This palladium-catalyzed reaction has been effectively applied to the synthesis of 5-aryl-1-methyl-4-nitroimidazoles. The process typically involves the reaction of a halogenated nitroimidazole, such as 5-chloro-1-methyl-4-nitroimidazole, with an arylboronic acid.

Detailed research has demonstrated that these coupling reactions can be carried out in good yields under specific conditions. A common protocol utilizes a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2], in the presence of a base like potassium carbonate (K2CO3). tandfonline.comresearchgate.net The reaction is often enhanced by an additive, tetrabutylammonium bromide (TBAB), which is known to stabilize the colloidal palladium nanoparticles that act as the true catalytic species. researchgate.net The presence of the strongly electron-withdrawing nitro group on the imidazole ring is noted to facilitate the coupling process. researchgate.net These reactions are frequently conducted in an aqueous medium at temperatures ranging from 70-80 °C. tandfonline.comresearchgate.net This approach provides a more direct and efficient route to 5-aryl-1-methyl-4-nitroimidazoles compared to older multi-step methods. researchgate.net

| Starting Material | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 5-chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 70 |

| 5-chloro-1-methyl-4-nitroimidazole | 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 75 |

| 5-chloro-1-methyl-4-nitroimidazole | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 78 |

| 5-chloro-1-methyl-4-nitroimidazole | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 80 |

| 5-chloro-1-methyl-4-nitroimidazole | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 72 |

Advanced Synthetic Strategies for Functionalization

Beyond C-C bond formation, several advanced strategies have been developed to introduce a variety of functional groups onto the 4-nitro-1H-imidazole scaffold.

Direct nucleophilic aromatic substitution (SNAr) of the nitro group is a known, albeit challenging, transformation. The leaving ability of the nitro group is generally high when the aromatic ring is activated by multiple electron-withdrawing groups. researchgate.net However, recent studies have shown that even a single nitro group on an imidazole ring can be displaced under specific conditions. A noteworthy green chemistry approach involves the reaction of nitroimidazoles with carbon nucleophiles, such as active methylene (B1212753) compounds, in water without the need for a catalyst. researchgate.net The reaction proceeds by refluxing the nitroimidazole with the nucleophile in water, leading to the substitution of the nitro group and the formation of a new carbon-carbon bond at that position. researchgate.net

Direct C-amination provides a route to introduce amino groups onto the imidazole ring, which are valuable handles for further derivatization. A method has been developed for the C-amination of 1-methyl-4-nitroimidazole (B145534) at the C5 position. This transformation is achieved by treating 1-methyl-4-nitroimidazole with (1-methylhydrazin-1-ium-1-ylidene)iodate in the presence of a strong base, such as potassium tert-butoxide or sodium methylate, in dimethyl sulfoxide (B87167) (DMSO). This process yields 5-amino-1-methyl-4-nitroimidazole. google.com

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient tool for creating complex molecular architectures from simple building blocks. jocpr.com This methodology has been applied to the synthesis of hybrid molecules incorporating the 4-nitroimidazole (B12731) scaffold. In one example, a 4-nitroimidazole derivative bearing a terminal alkyne, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine, was synthesized. This alkyne-containing scaffold was then reacted with a variety of primary azides via a click reaction to selectively produce a library of 1,4-disubstituted-1,2,3-triazole motifs, effectively linking the nitroimidazole core to other chemical entities. researchgate.net

Electron transfer mediated reactions offer a powerful method for generating reactive intermediates under mild conditions. Tetrakis(dimethylamino)ethylene (TDAE) is an organic reducing agent that can generate carbanions from halogenated precursors through sequential single-electron transfers. This methodology has been successfully applied to the functionalization of 5-nitro-1H-imidazole derivatives. For instance, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole can be reacted with TDAE to generate a nitrobenzyl carbanion. This carbanion subsequently reacts with various electrophiles, such as aromatic aldehydes and α-carbonyl esters, to form highly functionalized alcohol adducts in moderate to good yields. The reaction is typically performed in anhydrous dimethylformamide (DMF) at low temperatures (-20 °C) before warming to room temperature.

| Starting Material | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Benzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 78 |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 72 |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 4-Methoxybenzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-methoxyphenyl)ethanol | 62 |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 2-Naphthaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(naphthalen-2-yl)ethanol | 58 |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Ethyl pyruvate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxy-2-methylpropanoate | 41 |

Synthesis of Multi-Nitrated Derivatives and Precursors

The synthesis of imidazole derivatives bearing multiple nitro groups is of significant interest, particularly in the field of energetic materials. These compounds are typically prepared through the stepwise nitration of an imidazole or methylimidazole precursor. For example, 1-methyl-4,5-dinitroimidazole (B100128) can be synthesized by the nitration of 1-methylimidazole (B24206) using a mixture of fuming sulfuric acid and fuming nitric acid.

Further nitration can lead to trinitro derivatives. The synthesis of 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI) is a key example. A common route starts with the synthesis of 2,4-dinitroimidazole, which is then N-methylated with dimethyl sulfate to produce 1-methyl-2,4-dinitroimidazole (MDNI). tandfonline.com The final and most challenging step is the introduction of the third nitro group at the C5 position. This is typically achieved by nitrating MDNI with a strong nitrating agent, such as a mixture of nitric and sulfuric acids. tandfonline.comresearchgate.net However, this step often results in low yields. tandfonline.com Improved methods have been developed, for instance, using heteropoly acids as catalysts to activate the nitric acid, leading to better yields of MTNI. tandfonline.com

Preparation of Dinitro- and Trinitroimidazole Intermediates

The preparation of dinitro- and trinitroimidazole intermediates is a critical step in the synthesis of many energetic materials and pharmaceutical compounds. These reactions often begin with imidazole or its less-nitrated derivatives and employ strong nitrating acid mixtures.

One common approach involves the nitration of 2,4(5)-dinitroimidazole to yield 2,4,5-trinitroimidazole. icm.edu.pl This transformation can be achieved using a mixture of 98% nitric acid (HNO₃) and 98% sulfuric acid (H₂SO₄). icm.edu.pl However, this method can result in moderate yields, with one study reporting a yield of only 31%, accompanied by the formation of ethanedioic acid as a byproduct due to the oxidation of the imidazole ring. icm.edu.pl A more optimized one-pot method for preparing 2,4,5-trinitroimidazole from 4-nitroimidazole has been reported, achieving a significantly higher yield of 80.6%. energetic-materials.org.cn This improved process utilizes a nitrating system composed of 65% HNO₃, potassium iodide (KI), and acetic acid (AcOH). energetic-materials.org.cn

Another key intermediate, 1-methyl-2,4,5-trinitroimidazole (MTNI), is typically synthesized from 1-methyl-2,4-dinitroimidazole (MDNI). tandfonline.com The synthesis of MDNI itself involves the stepwise nitration of imidazole followed by N-methylation. tandfonline.com The final nitration step to convert MDNI to MTNI is often the most challenging and yield-limiting part of the process. tandfonline.comresearchgate.net Research has focused on improving this step by exploring different nitration conditions. tandfonline.com

The synthesis of 4,5-dinitroimidazole can be achieved by nitrating imidazole with a mixture of concentrated nitric and sulfuric acids. researchgate.net The disulfuric imidazole salt is first formed and then nitrated. researchgate.net Further optimization of this process has led to yields greater than 71.6%. researchgate.net This dinitroimidazole can then be methylated to produce 1-methyl-4,5-dinitroimidazole. researchgate.net

The reaction conditions for these nitration processes are crucial and have been the subject of optimization studies. For instance, the synthesis of 2,4,5-trinitroimidazole from 4-nitroimidazole was optimized by varying the reaction time, temperature, and molar ratio of reagents. The optimal conditions were found to be a reaction time of 4 hours at a temperature of 120 °C with a molar ratio of n(4-nitroimidazole):n(65% HNO₃):n(AcOH) = 1:30:30. energetic-materials.org.cn Similarly, the synthesis of 1-methyl-4,5-dinitroimidazole from 1-methylimidazole was optimized, with the best results obtained at a reaction temperature of 105-115°C for 2 hours. researchgate.net

Below are tables summarizing the research findings for the preparation of these important intermediates.

Table 1: Synthesis of 2,4,5-Trinitroimidazole

| Starting Material | Nitrating Agent/Conditions | Yield | Reference |

|---|---|---|---|

| 2,4(5)-dinitroimidazole | 98% HNO₃ / 98% H₂SO₄ | 31% | icm.edu.pl |

| 4-nitroimidazole | 65% HNO₃ / KI / AcOH, 120°C, 4h | 80.6% | energetic-materials.org.cn |

| 4-nitroimidazole | Iodination, then Nitrolysis | 33.3% (as ammonium salt) | energetic-materials.org.cn |

Table 2: Synthesis of Dinitroimidazole Intermediates

| Product | Starting Material | Nitrating Agent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,5-dinitroimidazole | Imidazole | Conc. HNO₃ / Conc. H₂SO₄ | >71.6% | researchgate.net |

| 1-methyl-4,5-dinitroimidazole | 1-methylimidazole | Fuming HNO₃ / Fuming H₂SO₄, 105-115°C, 2h | 60% | researchgate.net |

| 2,4-dinitroimidazole | 1,4-dinitroimidazole | Reaction in chlorobenzene (B131634) at 120-140°C | Not specified | google.com |

Chemical Reactivity and Reaction Mechanisms of 5 Methyl 4 Nitro 1h Imidazole and Its Derivatives

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The reactivity of the 5-methyl-4-nitro-1H-imidazole ring is a product of the inherent chemical properties of the imidazole nucleus and the significant electronic influence exerted by its substituents. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group dictates the regiochemistry and feasibility of substitution reactions.

The positions on the imidazole ring exhibit different levels of reactivity, leading to specific outcomes in substitution reactions. For electrophilic substitution on an unsubstituted imidazole ring, attack is generally favored at the C4 or C5 positions. uobabylon.edu.iq However, in this compound, the presence of substituents and the strong deactivating effect of the nitro group make electrophilic substitution challenging.

Nucleophilic substitution and N-alkylation are more characteristic reactions for this system. The site of N-alkylation is highly sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.com In the case of 4-nitroimidazole (B12731), alkylation is favored at the N-1 position. derpharmachemica.com Conversely, for derivatives like 2-methyl-5-nitroimidazole, a steric effect from the nitro group directs alkylation to the N-3 position. derpharmachemica.com For derivatives of this compound, such as 5-chloro-1-methyl-4-nitroimidazole (B20735), substitution of the chloro group at the C5 position is a key reaction. This is demonstrated in Suzuki coupling reactions where an aryl group is introduced at C5.

Vicarious Nucleophilic Substitution (VNS) of hydrogen has been reported for related 1-methyl-5-nitroimidazole (B135252) derivatives, where a phenylsulfonylmethyl substituent is introduced at the C4 position. proquest.com This highlights the ring's susceptibility to nucleophilic attack, activated by the nitro group. Furthermore, studies have shown that the nitro group itself can be displaced by potent carbon nucleophiles in related nitroimidazoles, a reaction that can proceed even without additional electron-withdrawing groups on the ring. nih.gov

Table 1: Site Selectivity in Reactions of Nitroimidazole Derivatives

| Substrate | Reaction Type | Position of Substitution | Reference |

|---|---|---|---|

| 4-Nitro-1H-imidazole | N-Alkylation | N-1 | derpharmachemica.com |

| 2-Methyl-5-nitro-1H-imidazole | N-Alkylation | N-3 | derpharmachemica.com |

| 5-Chloro-1-methyl-4-nitroimidazole | Suzuki Coupling (C-C) | C-5 | |

| 1-Methyl-5-nitro-1H-imidazole derivative | Vicarious Nucleophilic Substitution (VNS) | C-4 | proquest.com |

| Nitroimidazoles | Nucleophilic Substitution (NO2 displacement) | Carbon bearing the nitro group | nih.gov |

The electronic nature of the imidazole ring in this compound is heavily modified by its substituents.

Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro moiety at the C4 position strongly deactivates the imidazole ring towards electrophilic aromatic substitution. It achieves this through both a strong negative inductive effect (-I) and a negative resonance effect (-M), reducing the electron density of the aromatic system. This deactivation makes reactions with electrophiles, which seek electron-rich centers, significantly more difficult. Conversely, this reduction in electron density activates the ring for nucleophilic aromatic substitution, as it can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Methyl Group (CH₃): The methyl group at the C5 position has the opposite effect. It is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. This increases the electron density of the imidazole ring, thereby activating it towards electrophilic attack.

In this compound, the deactivating effect of the nitro group is dominant and generally overrides the activating effect of the methyl group. The net result is a ring that is deactivated towards electrophiles but activated towards nucleophiles, particularly at positions that are electronically favorable for attack.

Decomposition Pathways and Mechanistic Investigations

The decomposition of nitroimidazoles, including this compound, is a critical area of study, particularly for understanding their stability and potential applications as energetic materials. Decomposition can be initiated thermally or photochemically, often involving radical intermediates.

Studies on various nitroimidazole isomers reveal common decomposition pathways that are likely applicable to this compound. Under anaerobic conditions, the nitro group of nitroimidazoles can be reduced to form nitro anion radicals. nih.gov This radical formation is a key step in the mechanism of action for certain nitroimidazole-based drugs. nih.govmdpi.com

Upon UV excitation or through thermal processes, the primary decomposition event is often the cleavage of the C–NO₂ bond. nih.govresearchgate.net This can lead to the formation of nitrogen dioxide (NO₂) radicals. researchgate.net An alternative pathway involves a nitro-nitrite isomerization (ONO), followed by the elimination of nitric oxide (NO). nih.govnih.gov Quantum chemical calculations and experimental studies on model nitroimidazoles like 2-nitroimidazole (B3424786) and 4-nitroimidazole support that NO and NO₂ elimination are competitive reaction mechanisms. nih.gov Mass spectrometry studies on the decomposition of nitroimidazole ions show that fragmentation leads to the loss of radicals such as NO• and NO₂•. rsc.orgresearchgate.net The main gaseous products detected from the thermal decomposition of 4-nitroimidazole are NO₂, CO₂, and CO. researchgate.net

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not widely reported, the thermal behavior of related nitroimidazoles provides mechanistic insights. For 4-nitroimidazole, thermal decomposition studies combined with infrared spectroscopy indicate that the process begins with the splitting of the C–NO₂ bond at temperatures between 185–210 °C. researchgate.net The highly oxidative NO₂ product then rapidly destroys the imidazole ring. researchgate.net

The stability of nitroimidazole derivatives is influenced by the number and position of nitro groups. For instance, 1-methyl-4,5-dinitroimidazole (B100128) is reported to have good thermal stability. researchgate.net Generally, energetic materials with C-NO₂ bonds, such as nitroimidazoles, are more thermally stable and less sensitive to impact or shock compared to those with N-NO₂ or O-NO₂ bonds. nih.gov The high melting point of 5-methyl-4-nitroimidazole, reported as 249 °C, suggests significant thermal stability.

Reactions with Specific Reagents and Mechanistic Postulations

The reactivity of this compound and its derivatives has been explored with a variety of reagents, leading to the synthesis of new functionalized molecules.

N-Alkylation: The reaction of the imidazole nitrogen with alkylating agents is a common transformation. Studies on 4- and 5-nitroimidazoles show that these reactions are regioselective and sensitive to operating conditions such as the base, solvent, and temperature. derpharmachemica.comderpharmachemica.com For instance, heating the reaction to 60 °C in acetonitrile (B52724) with K₂CO₃ as the base significantly improves the yields of N-alkylated products. derpharmachemica.comderpharmachemica.com

Suzuki Coupling: Derivatives such as 5-chloro-1-methyl-4-nitroimidazole undergo palladium-catalyzed Suzuki coupling reactions with arylboronic acids. This reaction forms a new carbon-carbon bond at the C5 position, yielding 5-aryl-1-methyl-4-nitroimidazoles. The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the introduction of substituents onto electron-deficient aromatic rings. In a derivative of 1-methyl-5-nitroimidazole, VNS with chloromethylsulfonylbenzene in the presence of a strong base (tBuOK) introduces a phenylsulfonylmethyl group at the C4 position. proquest.com The mechanism involves the attack of a carbanion on the electron-deficient ring, followed by the elimination of a leaving group (in this case, hydrogen).

Nucleophilic Displacement of the Nitro Group: Research has demonstrated that the nitro group on the imidazole ring can be directly displaced by carbon nucleophiles, such as active methylene (B1212753) compounds. nih.gov This reaction can be facilitated in water, and protonation of the nitro group is postulated to make it a more labile leaving group, activating the attached carbon for nucleophilic attack. nih.gov

Table 2: Summary of Specific Reactions of Nitroimidazole Derivatives

| Reaction Type | Substrate Example | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 4-Nitro-1H-imidazole | Alkyl halides, K2CO3, Acetonitrile | 1-Alkyl-4-nitro-1H-imidazole | derpharmachemica.comderpharmachemica.com |

| Suzuki Coupling | 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic acids, Pd(PPh3)2Cl2, K2CO3 | 5-Aryl-1-methyl-4-nitroimidazole | |

| Vicarious Nucleophilic Substitution (VNS) | (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol | Chloromethylsulfonylbenzene, tBuOK, DMF | 4-Substituted-5-nitroimidazole | proquest.com |

| Nitro Group Displacement | 2-Methyl-5-nitro-1H-imidazole | Active methylene compounds (e.g., barbituric acid), water | 5-Substituted-2-methyl-1H-imidazole | nih.gov |

Addition Reactions (e.g., with Formaldehyde)

The reaction proceeds via the nucleophilic attack of the imidazole ring's deprotonated nitrogen atom on the electrophilic carbon of formaldehyde (B43269). The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating the formation of the imidazolate anion, which is a potent nucleophile.

A detailed mechanistic study on the reaction of nitroindazoles with formaldehyde in aqueous HCl provides a relevant model. utupub.fi The reaction mechanism is proposed to involve the following key steps, which are likely applicable to this compound:

Protonation/Deprotonation Equilibrium: In solution, the imidazole exists in equilibrium with its protonated and deprotonated forms. The electron-withdrawing nitro group favors the deprotonated, anionic form.

Nucleophilic Attack: The imidazolate anion attacks the carbonyl carbon of formaldehyde. In acidic conditions, formaldehyde itself can be protonated, increasing its electrophilicity and accelerating the reaction.

Formation of the Adduct: The initial attack results in the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final (1H-imidazol-1-yl)methanol product.

The reaction is reversible, and the stability of the resulting hydroxymethyl adduct can be influenced by substituents on the ring. utupub.fi Electron-withdrawing groups, such as the nitro group, can increase the sensitivity of the adduct to hydrolysis. utupub.fi

The general scheme for this addition reaction can be represented as follows:

Figure 1: Proposed general mechanism for the addition of this compound to formaldehyde.

Ring Opening and Rearrangement Mechanisms

The substituted nitroimidazole ring, particularly when further activated, can undergo ring-opening and rearrangement reactions. These transformations are often complex and proceed through specialized mechanisms, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway.

ANRORC-like Mechanism:

Research on the reactivity of nitroimidazole derivatives has elucidated an ANRORC-like mechanism for ring transformation. A computational study exploring the reaction of aniline (B41778) derivatives with models including 5-methyl-1,4-dinitro-1H-imidazole provides significant insight. nih.govderpharmachemica.com This mechanism demonstrates how the imidazole ring can be opened and subsequently recyclize to form a new molecular scaffold.

The key steps in this proposed ANRORC-like pathway are:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of an amine (e.g., aniline) on the imidazole ring. The study reveals that the most favorable site of attack is the C5 position of the imidazole ring. nih.govderpharmachemica.com

Ring Opening: Following the initial addition, a proton transfer facilitates the cleavage of the C5-N1 bond, leading to the formation of an open-chain intermediate. derpharmachemica.com

Elimination: The final product is formed by the elimination of a nitramide (B1216842) moiety.

This ANRORC-like transformation highlights the electrophilic nature of the C5 carbon in certain substituted nitroimidazoles, which allows for the initial nucleophilic attack that triggers the ring-opening cascade. researchgate.net

Potential for Dimroth Rearrangement:

Another class of rearrangements common in nitrogen-containing heterocycles is the Dimroth rearrangement. biosynth.com This reaction typically involves the opening of the heterocyclic ring followed by recyclization in a manner that results in the exchange of an endocyclic and an exocyclic heteroatom. biosynth.comresearchgate.net While specific examples involving this compound in a Dimroth rearrangement are not documented in the surveyed literature, the structural features of the molecule suggest it could potentially undergo such a transformation under certain conditions, for instance, if converted into an N-alkylated imino derivative. The general mechanism involves hydration or addition of a nucleophile, ring opening to an amino-aldehyde or related intermediate, and subsequent ring closure. biosynth.com

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov For 5-methyl-4-nitro-1H-imidazole, the spectra are expected to show distinct bands corresponding to the vibrations of the imidazole (B134444) ring, the methyl group, and the nitro group.

The analysis of related nitroimidazole compounds provides a basis for assigning the expected vibrational frequencies. doi.orgresearchgate.net The imidazole ring itself has characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. mdpi.com The nitro group (NO₂) is one of the most readily identifiable functionalities, exhibiting strong and distinct asymmetric and symmetric stretching vibrations, typically found near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The methyl group (CH₃) also presents characteristic symmetric and asymmetric stretching and bending modes.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a more precise assignment of the fundamental vibrational modes. nih.govdoi.orgresearchgate.net These computational approaches help to understand the potential energy distribution (PED) for each vibrational mode, confirming the contributions of different functional groups to a specific spectral band. nih.govresearchgate.net An IR spectrum for the isomeric 4-methyl-5-nitro-1H-imidazole is available in the NIST Chemistry WebBook, providing a reference for the experimental vibrational bands of this structural motif. nist.gov

Table 1: Characteristic Vibrational Frequencies for this compound This table is a representation of expected frequencies based on the analysis of similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole Ring | N-H Stretch | 3300 - 3100 |

| Imidazole Ring | C-H Stretch | 3100 - 3000 |

| Imidazole Ring | C=N, C=C Stretch | 1600 - 1450 |

| Nitro Group (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro Group (NO₂) | Symmetric Stretch | ~1340 |

| Methyl Group (CH₃) | Asymmetric Stretch | ~2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying distinct signals for each type of proton in the molecule. Based on data from analogous structures like 1-methyl-4-nitro-1H-imidazole and 4-nitroimidazole (B12731), the chemical shifts can be predicted. derpharmachemica.comchemicalbook.com

The spectrum should feature:

A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton at the C2 position of the imidazole ring (H-2). derpharmachemica.comchemicalbook.com

A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the three equivalent protons of the methyl group (CH₃) attached to C5.

A broad singlet, potentially further downfield, corresponding to the N-H proton of the imidazole ring. Its chemical shift can be variable and is often concentration and solvent dependent.

The integration of these signals would confirm the proton count for each group (1H, 3H, and 1H, respectively).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from similar compounds in DMSO-d₆.

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | Singlet | 8.0 - 8.5 |

| CH₃ | Singlet | 2.0 - 2.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each unique carbon atom. The chemical shifts are heavily influenced by the electronic environment, particularly the electron-withdrawing effect of the nitro group.

The expected signals are:

Three signals for the sp²-hybridized carbons of the imidazole ring (C2, C4, and C5). The carbon atom attached to the nitro group (C4) would be significantly deshielded and appear downfield. derpharmachemica.comswinburne.edu.au The other two ring carbons, C2 and C5, will also appear in the aromatic region. derpharmachemica.comresearchgate.net

One signal for the sp³-hybridized carbon of the methyl group, which would appear at a much higher field (upfield). derpharmachemica.com

Studies on 1-methyl-4-nitro-1H-imidazole show the C4 carbon (attached to the nitro group) at approximately 146.9 ppm and the C5 carbon at 138.1 ppm in DMSO-d₆. derpharmachemica.com These values provide a strong reference for predicting the shifts in the target molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from similar compounds in DMSO-d₆.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 120 - 140 |

| C4 | 145 - 150 |

| C5 | 125 - 140 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are used for unambiguous assignment of signals and confirmation of the molecular structure. A key technique is the Heteronuclear Single Quantum Coherence (HSQC) experiment, which reveals correlations between protons and the carbon atoms to which they are directly attached. swinburne.edu.au

In an HSQC spectrum of this compound, the following correlations (cross-peaks) would be observed:

A cross-peak connecting the ¹H signal of the C2 proton to the ¹³C signal of the C2 carbon.

A cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbon.

This direct observation of C-H connectivity provides definitive proof of the assignments made in the 1D spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nitroimidazoles, as it typically keeps the molecule intact during ionization. nih.gov In positive-ion mode, the primary ion observed for this compound would be the protonated molecule, [M+H]⁺. Given the molecular formula C₄H₅N₃O₂, the molecular weight is 127.10 g/mol . nist.govalfa-chemistry.com Therefore, the ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 128.11.

By increasing the energy in the collision cell (tandem mass spectrometry or MS/MS), fragmentation of the parent ion can be induced. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group or its components. nih.gov Common fragmentation pathways could include the loss of NO (30 Da) or NO₂ (46 Da), leading to fragment ions that can help to further confirm the structure.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~128.11 | Protonated molecular ion |

| [M+H - NO]⁺ | ~98.11 | Fragment from loss of nitric oxide |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition and molecular mass of this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which are invaluable for confirming the molecular formula of a compound and identifying unknown substances. nih.gov

The capabilities of HRMS are essential in pharmaceutical development and metabolomics for confident analyte identification, enhanced sensitivity in complex matrices, and the ability to detect a wide range of molecular weights. nih.gov For nitroimidazole derivatives, HRMS is particularly useful for characterizing product ions, which aids in the screening and identification of these compounds and their metabolites. researchgate.net The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, a crucial aspect of impurity profiling and structural elucidation. measurlabs.com

Table 1: Theoretical HRMS Data for this compound This table presents calculated values based on the compound's molecular formula.

| Parameter | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Monoisotopic Mass | 127.0382 u |

| Nominal Mass | 127 u |

| Ionization Mode | Positive/Negative |

Data derived from the elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. shimadzu.com In the context of analyzing this compound, GC-MS serves as a powerful method for purity assessment and the identification of related substances or degradation products. gdut.edu.cn

The process involves introducing the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. shimadzu.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nih.gov This mass spectrum acts as a "molecular fingerprint," allowing for confident identification by comparison with spectral libraries. nih.gov

For non-volatile or thermally labile compounds like many nitroimidazoles, a derivatization step may be necessary to increase their volatility prior to GC-MS analysis. researchgate.net This involves a chemical reaction to convert the analyte into a more volatile derivative. GC-MS is recognized as a "gold standard" in metabolomics due to its high precision, accuracy, and the availability of extensive spectral libraries for compound identification. chemrxiv.org

Table 2: Typical GC-MS Parameters for Imidazole Analysis This table provides a general example of parameters that could be adapted for this compound analysis.

| Parameter | Setting |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Parameters are illustrative and require optimization for specific applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For this compound, the imidazole ring and the nitro group (-NO₂) constitute the primary chromophores. The imidazole ring itself exhibits characteristic π → π* transitions. researchgate.net The presence of the nitro group, a strong chromophore, is expected to significantly influence the absorption spectrum. The electronic spectrum will likely show absorptions corresponding to both π → π* (pi to pi star) and n → π* (n to pi star) transitions. The n → π* transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital. researchgate.net These transitions provide valuable information about the electronic structure of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purity assessment and separation of this compound from reaction mixtures and for quantifying its presence. researchgate.net HPLC methods offer high resolution and sensitivity for analyzing nitroimidazole compounds. nih.gov

Reverse-phase HPLC is a commonly employed mode for the separation of polar compounds like nitroimidazoles. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netsielc.com The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention and separation of the target compound and its impurities can be optimized. researchgate.netsielc.com

The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control in synthetic processes.

Table 3: Example HPLC Method for Nitroimidazole Separation This table outlines a general HPLC method that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | Reverse-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 320 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient |

Method parameters require specific development and validation.

Computational Chemistry and Theoretical Investigations of 5 Methyl 4 Nitro 1h Imidazole

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-methyl-4-nitro-1H-imidazole. These methods model the electronic structure of the molecule to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For nitroimidazole derivatives, calculations are commonly performed using the B3LYP functional combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.netscirp.org This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. scirp.orgresearchgate.net The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. researchgate.net

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT/B3LYP.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C4-N(nitro) | ~1.45 Å |

| N-O (nitro) | ~1.23 Å | |

| C5-C(methyl) | ~1.50 Å | |

| N1-C2 | ~1.38 Å | |

| C4-C5 | ~1.37 Å | |

| Bond Angles | O-N-O (nitro) | ~125° |

| C5-C4-N(nitro) | ~121° | |

| C4-C5-C(methyl) | ~128° | |

| C2-N1-C5 | ~108° | |

| Note: These are typical, illustrative values based on DFT calculations for similar nitroaromatic compounds. Actual values may vary based on the specific basis set and computational model. |

Natural Bonding Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netacadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals, providing an accurate "natural Lewis structure" representation. wikipedia.org

For this compound, NBO analysis reveals significant stabilization arising from intramolecular charge transfer. These interactions involve the donation of electron density from occupied "donor" orbitals (such as lone pairs on oxygen atoms or π-bonds in the imidazole (B134444) ring) to unoccupied "acceptor" anti-bonding orbitals. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more intense interactions and greater molecular stability. acadpubl.eu This analysis highlights the electron-withdrawing nature of the nitro group and its influence on the electronic structure of the imidazole ring.

Table 2: Key Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) in NO₂ | π(N-O) | High | Intramolecular resonance in nitro group |

| π(C4=C5) | π(N-O) | Moderate | Ring to nitro group charge delocalization |

| LP(N3) | π(C4=C5) | Moderate | Ring electron delocalization |

| σ(C-H) in CH₃ | π(C4=C5) | Low | Hyperconjugation from methyl group |

| Note: LP denotes a lone pair orbital. The listed interactions and energy levels are representative of the types of stabilizing charge transfers identified in nitroimidazole systems. |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comirjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, facilitating intramolecular charge transfer. asianpubs.org For this compound, the HOMO is typically localized over the imidazole ring, while the LUMO is concentrated on the electron-deficient nitro group, indicating that the nitro group is the primary site for accepting electrons in a chemical reaction. tandfonline.com

Table 3: Representative FMO Energies and Energy Gap for this compound.

| Parameter | Energy (eV) | Implication |

| E(HOMO) | ~ -6.5 to -7.5 | Electron donating ability |

| E(LUMO) | ~ -2.0 to -3.0 | Electron accepting ability |

| Energy Gap (ΔE) | ~ 4.0 to 4.5 | High kinetic stability, moderate reactivity |

| Note: These values are illustrative, based on DFT calculations reported for similar imidazole derivatives. irjweb.comorientjchem.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule and predicts its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map clearly shows the most negative potential localized around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.netnih.gov This makes the nitro group a primary site for interactions with electrophiles or hydrogen bond donors. The most positive region is typically found around the hydrogen atom attached to the N1 nitrogen of the imidazole ring, identifying it as the most likely site for deprotonation or nucleophilic attack.

Molecular Dynamics Simulations for Mechanistic Insights and Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations provide crucial insights into their dynamic behavior, conformational flexibility, and interactions with biological systems. researchgate.netnih.gov

These simulations can model how the molecule behaves in different environments, such as in aqueous solution, and how it interacts with larger biomolecules like proteins or DNA. mdpi.com By simulating these interactions over nanoseconds or longer, researchers can observe the stability of the molecule-target complex, identify key binding interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. researchgate.netnajah.edu This information is invaluable for understanding the mechanistic basis of a drug's action and for designing new derivatives with improved efficacy. researchgate.netnih.gov For instance, MD simulations have been used to demonstrate the stable interactions of novel 4-nitroimidazole (B12731) derivatives with protein targets like tyrosine kinase-3. researchgate.net

Charge Density Analysis and Topological Studies in the Solid State

Charge density analysis is a powerful experimental technique that provides a detailed picture of the electron distribution in a crystal, going beyond the simple spherical atom model. amu.edu.pl It relies on high-resolution X-ray diffraction data collected at low temperatures to minimize thermal motion. nih.gov The experimental electron density is modeled using an aspherical multipolar model, such as the Hansen-Coppens model. nih.govamu.edu.pl

From this detailed electron density map, topological analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) can be performed. amu.edu.plnih.gov This analysis identifies critical points where the gradient of the electron density is zero. The properties at these points, particularly bond critical points (BCPs), are used to characterize the nature of chemical bonds and intermolecular interactions. researchgate.netnih.gov For nitroimidazole crystals, these studies have been used to quantify the covalent bonds within the molecule and to characterize weak non-covalent interactions, such as C-H···O and N-H···N hydrogen bonds, which govern the crystal packing. nih.govresearchgate.net This method provides quantitative evidence of charge concentration in covalent bonds and charge depletion in regions of intermolecular contact. nih.gov

Derivatization Strategies for Enhancing Analytical and Material Science Performance

Strategies for Modifying Volatility and Thermal Stability for Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique that requires compounds to be volatile and thermally stable. researchgate.net 5-methyl-4-nitro-1H-imidazole, with its polar N-H group and nitro functional group, has limited volatility and is prone to degradation at the high temperatures used in GC injectors and columns. researchgate.netacs.org Derivatization is therefore an essential step to make it amenable to GC analysis. rsc.orgmdpi.com The primary goal is to replace the active hydrogen on the imidazole (B134444) ring, reducing polarity and hydrogen bonding, which in turn increases volatility. orientjchem.orgcolostate.edu

Common derivatization strategies for compounds with active hydrogens, like nitroimidazoles, include silylation, acylation, and alkylation. researchgate.net

Silylation: This is one of the most prevalent techniques for derivatizing polar analytes. orientjchem.org It involves replacing the acidic hydrogen of the imidazole N-H group with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.netcolostate.edu The resulting TMS derivative is significantly more volatile and thermally stable. researchgate.net

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). nih.govuakron.edu

N,O-bis(trimethylsilyl)acetamide (BSA): Another effective reagent for creating TMS derivatives of compounds with amino and hydroxyl groups. uakron.edursc.org

N-trimethylsilylimidazole (TMSI): This reagent is particularly effective for targeting hydroxyl and carboxyl groups, but can also derivatize amines and thiols. researchgate.net

The general reaction involves heating the analyte with the silylating agent, sometimes in a suitable solvent like pyridine (B92270) or acetonitrile (B52724), to ensure the reaction goes to completion. mdpi.comnih.gov

Alkylation: This strategy involves introducing an alkyl group at the N-1 position of the imidazole ring. While this modification also increases volatility, it is more commonly employed in synthesis. However, techniques like flash alkylation, where the derivatization occurs in the hot GC injection port, can be used for analytical purposes. uakron.edu Reagents such as alkyl halides in the presence of a base are used for this purpose. derpharmachemica.com

The choice of derivatization reagent and reaction conditions depends on the specific requirements of the analysis and the presence of other functional groups. Optimization of parameters like temperature and reaction time is crucial to achieve a high yield of the desired derivative, ensuring accurate and reproducible GC analysis. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Nitroimidazoles This table is based on general derivatization strategies for nitroimidazoles and related compounds, as specific data for this compound is not detailed in the provided search results.

| Derivatization Strategy | Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Key Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Imidazole N-H | Trimethylsilyl (TMS) ether | Volatile byproducts, effective for N-H groups. uakron.edu |

| Silylation | N,O-bis(trimethylsilyl)acetamide | BSA | Imidazole N-H | Trimethylsilyl (TMS) ether | Potent silylating agent, widely used. uakron.edursc.org |

| Silylation | N-trimethylsilylimidazole | TMSI | Imidazole N-H | Trimethylsilyl (TMS) ether | Highly selective for hydroxyls, but also derivatizes N-H. researchgate.net |

| Alkylation | Alkyl Halides (e.g., Benzyl (B1604629) Bromide) | R-X | Imidazole N-H | N-Alkyl derivative | Creates stable derivatives. derpharmachemica.com |

Introduction of Chromophores and Fluorophores for Spectrophotometric Detection in Liquid Chromatography

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of nitroimidazoles. researchgate.net While this compound possesses a nitroimidazole chromophore that allows for direct UV spectrophotometric detection (typically around 320 nm), derivatization can be employed to enhance sensitivity and selectivity, especially for trace-level analysis. researchgate.netugr.es This is achieved by introducing a strong chromophore (a molecule that absorbs light) or a fluorophore (a molecule that fluoresces) into the structure. researchgate.net

One significant challenge in the analysis of some imidazoles is the absence of strong chromophores, making them difficult to detect with standard UV-Vis detectors. researchgate.net Although this compound does not inherently suffer from this problem, derivatization can still be beneficial.

Strategies for introducing chromophores:

Diazotization and Coupling: A classic method for creating intensely colored azo dyes. For nitroimidazoles, this process typically involves the chemical reduction of the nitro group to a primary aromatic amine. This newly formed amine can then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then coupled with a suitable chromogenic reagent, such as N-(1-Naphthyl)ethylenediamine (NEDA), to form a stable, highly colored azo dye. researchgate.netresearchgate.net This derivative can be quantified at a wavelength in the visible region (e.g., 540 nm), moving the detection away from potentially interfering substances that absorb in the UV range. researchgate.net

Derivatization with NBD-Cl: 4-Chloro-7-nitro-benzo-2-oxa-1,3-diazole (NBD-Cl) is a well-known derivatizing agent that reacts with primary and secondary amines to form highly fluorescent and colored products. researchgate.net While this would also require initial reduction of the nitro group on this compound, it represents a viable strategy for introducing a fluorophore for highly sensitive fluorescence detection. researchgate.net

Table 2: Spectrophotometric Properties of a Derivatized 5-Nitroimidazole This data is for a generalized 5-nitroimidazole derivative formed by diazotization and coupling, as described in the literature for compounds like metronidazole (B1676534) and ornidazole. researchgate.netresearchgate.net

| Analyte Class | Derivatization Method | Chromogenic Reagent | Wavelength of Max. Absorbance (λmax) | Resulting Color |

| 5-Nitroimidazoles | Reduction, Diazotization, Coupling | N-(1-Naphthyl)ethylenediamine (NEDA) | ~540 nm | Reddish-Purple |

These derivatization reactions create new molecules with significantly improved molar absorptivity, thereby lowering the limits of detection (LOD) and limits of quantification (LOQ) in HPLC-UV/Vis analysis. researchgate.net

Modification to Alter Electrophoretic Mobility in Capillary Electrophoresis

Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. semanticscholar.org For neutral or weakly charged molecules like this compound, or for separating it from other similar neutral compounds, derivatization can be used to introduce a charge, thereby altering its electrophoretic mobility and enabling or improving its separation.

While some nitroimidazoles can be analyzed directly by certain modes of capillary electrophoresis, such as capillary electrochromatography, derivatization remains a key strategy for conventional CE modes like capillary zone electrophoresis (CZE). ugr.essemanticscholar.org The goal is to attach an ionizable functional group to the molecule.

Strategies for altering electrophoretic mobility:

Introduction of a Charged Group: The most direct way to modify a neutral analyte for CE is to attach a charged moiety. This can be achieved by reacting the imidazole N-H group with a reagent containing a sulfonic acid or carboxylic acid group. For example, reacting the deprotonated imidazole with a reagent like 2-bromoethanesulfonate (B1233127) would introduce a negatively charged sulfonate group. This would cause the neutral this compound to migrate as an anion in the electric field.

Modification for Micellar Electrokinetic Chromatography (MEKC): In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase. Neutral analytes can partition into these micelles. Derivatization can be used to alter the hydrophobicity of the analyte, thereby changing its partitioning coefficient with the micelles and altering its migration time. For instance, attaching a long alkyl chain to the imidazole nitrogen would increase its hydrophobicity and its interaction with the hydrophobic core of the micelles.

The choice of derivatization strategy depends on the desired outcome: enabling separation of neutral species, improving resolution between similar compounds, or enhancing detection sensitivity by introducing a chromophore or fluorophore that is also charged.

Synthesis of Modified Imidazolium (B1220033) Salts for Material Applications

Beyond analytical applications, this compound and its close isomers serve as precursors for synthesizing modified imidazolium salts, a class of ionic liquids (ILs) and materials with diverse applications. rsc.orgnih.gov The presence of the nitro group can significantly influence the properties of the resulting salt, such as its acidity, thermal stability, and potential as a catalyst or energetic material. rsc.orgrsc.org

A common synthetic route involves the N-alkylation of the nitroimidazole ring, followed by a second reaction to form the quaternary imidazolium salt. rsc.orgderpharmachemica.com

Synthetic Pathway:

N-Alkylation: The first step is the alkylation of the nitroimidazole precursor. For a related compound, 4(5)-nitroimidazole, this is typically achieved by reacting it with an alkylating agent (e.g., methyl iodide, benzyl chloride) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetonitrile. rsc.orgderpharmachemica.com This reaction yields an N-alkyl-nitroimidazole, for instance, 1-methyl-4-nitroimidazole (B145534). rsc.org

Quaternization: The resulting N-alkyl-nitroimidazole is then reacted further to form the imidazolium salt. This can be done in two primary ways:

Protonation: Reacting the N-alkyl-nitroimidazole with a strong acid, such as p-toluenesulfonic acid or hydrochloric acid, protonates the second nitrogen atom in the imidazole ring, yielding a protic imidazolium salt. rsc.org For example, 1-methyl-4-nitroimidazole reacts with p-toluenesulfonic acid to form 1-methyl-3-H-4-nitroimidazolium tosylate. rsc.org

Second Alkylation: Reacting the N-alkyl-nitroimidazole with a second, different alkylating agent results in a di-substituted imidazolium salt. nih.gov

The presence of the electron-withdrawing nitro group makes the resulting imidazolium salts more acidic. rsc.orgrsc.org This property has been exploited to create nitro-functionalized imidazolium salts that act as efficient acidic catalysts for biomass conversion, such as the degradation of cellulose (B213188) into valuable products like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org These materials offer a sustainable alternative to traditional acid catalysts. rsc.org

Table 3: Example Synthesis of a Nitro-Functionalized Imidazolium Salt This table outlines the synthesis of 1-methyl-3-H-4-nitroimidazolium tosylate from a related precursor, 4(5)-nitroimidazole, as a representative example of the synthesis of modified imidazolium salts. rsc.org

| Step | Starting Material | Reagent(s) | Product | Application of Product |

| 1. N-Methylation | 4(5)-Nitroimidazole | Methyl Iodide, K₂CO₃, Acetonitrile | 1-Methyl-4-nitroimidazole | Intermediate |

| 2. Protonation (Salt Formation) | 1-Methyl-4-nitroimidazole | p-Toluenesulfonic acid, Acetonitrile | 1-Methyl-3-H-4-nitroimidazolium tosylate | Acid Catalyst for Biomass Degradation |

By carefully selecting the starting nitroimidazole and the alkylating agents or acids, a wide range of modified imidazolium salts can be synthesized with tailored properties for specific material applications. mdpi.comnih.gov

Crystal Structure Analysis and Intermolecular Interactions of 5 Methyl 4 Nitro 1h Imidazole and Its Solid Forms

Influence of Substituents on Crystal Packing and Supramolecular Assembly

Detailed research into closely related 4-nitroimidazole (B12731) derivatives demonstrates how modifying a single substituent can fundamentally alter the packing arrangement. A comparative analysis of 5-bromo-2-methyl-4-nitro-1H-imidazole and 2-methyl-4-nitro-1H-imidazole-5-carbonitrile reveals that while both structures share a primary packing motif, their extended structures diverge significantly due to the different nature of the substituent at the 5-position. nih.gov

In both compounds, the primary structural element is an infinite chain formed by N—H···N hydrogen bonds between the imidazole (B134444) rings. nih.gov This robust interaction connects the molecules in a head-to-tail fashion. However, the interactions between these chains are dictated by the substituent.

In the case of 5-bromo-2-methyl-4-nitro-1H-imidazole, strong C—Br···O halogen bonds are observed. These interactions link the primary hydrogen-bonded chains together, forming a well-defined two-dimensional grid. nih.gov The bromine atom acts as a halogen bond donor, interacting with an oxygen atom from the nitro group of an adjacent molecule. This specific and directional interaction is a key factor in the crystal's organization.

Conversely, in 2-methyl-4-nitro-1H-imidazole-5-carbonitrile, the cyano group does not engage in significant, specific intermolecular interactions. As a result, the hydrogen-bonded chains are only loosely connected, leading to a more complex three-dimensional structure without the ordered grid pattern seen in the bromo-derivative. nih.gov This comparison highlights how a switch from a halogen-bond-donating bromine atom to a less interactive cyano group completely changes the secondary packing forces and the resulting supramolecular architecture.

The influence of other substituents on the imidazole ring is also well-documented. For instance, in 4,5-dinitro-1H-imidazole, intermolecular N—H···N hydrogen bonding interactions are also a dominant feature, generating layered structures. researchgate.net The presence of a second nitro group provides additional potential for hydrogen bond acceptance and other weak interactions. Similarly, the crystal structure of 1-methyl-5-nitro-1H-imidazole features weak intermolecular C—H···O and C—H···N hydrogen bonds that contribute to its packing. nih.gov In derivatives like 5-azido-1-methyl-4-nitroimidazole, the nitro group is noted to participate in N–O···π(imidazole) interactions, showcasing another type of force that influences crystal assembly. researchgate.net

These examples collectively underscore the principle that the electronic and steric properties of substituents are decisive in modulating the intermolecular interactions and, consequently, the solid-state structure of nitroimidazole compounds.

Interactive Data Tables

Table 1: Comparison of Crystal Packing Motifs in 5-Substituted 2-Methyl-4-Nitro-1H-Imidazoles

| Compound | Primary Interaction | Secondary Interaction | Resulting Supramolecular Structure | Reference |

| 5-bromo-2-methyl-4-nitro-1H-imidazole | N—H···N Hydrogen Bonds (Infinite Chains) | C—Br···O Halogen Bonds | Two-dimensional grid | nih.gov |

| 2-methyl-4-nitro-1H-imidazole-5-carbonitrile | N—H···N Hydrogen Bonds (Infinite Chains) | Loose van der Waals contacts | Loosely connected three-dimensional structure | nih.gov |

Table 2: Selected Intermolecular Interaction Data for Nitroimidazole Derivatives

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction | Reference |

| 4,5-dinitro-1H-imidazole | N—H···N | Data not specified | Data not specified | Hydrogen Bond | researchgate.net |

| 1-methyl-5-nitro-1H-imidazole | C—H···O | Data not specified | Data not specified | Weak Hydrogen Bond | nih.gov |

| 1-methyl-5-nitro-1H-imidazole | C—H···N | Data not specified | Data not specified | Weak Hydrogen Bond | nih.gov |

| 5-bromo-2-methyl-4-nitro-1H-imidazole | C—Br···O | Data not specified | Data not specified | Halogen Bond | nih.gov |

Advanced Chemical Applications and Future Research Directions

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

5-methyl-4-nitro-1H-imidazole and its derivatives serve as crucial intermediates in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical sector. google.com The reactivity of the imidazole (B134444) ring, combined with the influence of the nitro and methyl groups, allows for targeted modifications and the construction of larger molecular scaffolds.

One of the primary uses of this compound is as a key intermediate in the synthesis of drugs like azathioprine, which has purine (B94841) antagonist action. google.com The synthesis of various N-substituted nitroimidazoles is a common strategy, as the biological and chemical properties of the final molecule can be finely tuned by the nature of the substituent at the N1 position. The alkylation of the imidazole ring is a fundamental transformation, and the reaction conditions, such as the choice of base and solvent, can selectively yield different isomers. acs.orgderpharmachemica.comresearchgate.net For instance, the reaction of 2-methyl-4(5)-nitro-1H-imidazole with Michael acceptors like acrylonitrile (B1666552) or ethyl acrylate (B77674) has been shown to produce exclusively the 4-nitro isomers of the N-substituted products, providing a high-yield method for their preparation. acs.orgacs.org

Modern synthetic methodologies have further expanded the utility of nitroimidazole intermediates. The Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds, has been successfully employed. For example, 5-chloro-1-methyl-4-nitroimidazole (B20735), a closely related derivative, reacts with various arylboronic acids to produce 5-aryl-1-methyl-4-nitroimidazoles in good yields. nih.govnih.gov This approach offers a more direct and efficient route to these compounds compared to older, multi-step methods. nih.gov

The versatility of the nitroimidazole core is also demonstrated in its use to create derivatives with different functional groups. The nitro group itself can be reduced to an amino group, opening up further synthetic possibilities. quinoline-thiophene.com The chlorine atom in derivatives like 5-chloro-1-methyl-4-nitro-1H-imidazole is also active and can be replaced via nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. quinoline-thiophene.com These chemical properties underscore the compound's value as a foundational structure for preparing a variety of complex molecules. derpharmachemica.comquinoline-thiophene.com

Exploration in Material Science, including Polymer Chemistry and Functional Materials

The applications of nitroimidazole derivatives are not limited to the biological field but also extend into material science and the development of functional materials. derpharmachemica.comresearchgate.net The structural features of this compound make it a suitable candidate for incorporation into more complex supramolecular structures.

A notable application is in the fabrication of zeolitic imidazolate frameworks (ZIFs). sigmaaldrich.com ZIFs are a class of metal-organic frameworks (MOFs) that have garnered significant attention due to their porous nature, high thermal stability, and chemical resistance. The imidazole moiety acts as a linker, bridging metal ions to form a three-dimensional, cage-like structure. This compound can be used as a functionalized linker in the synthesis of these frameworks, where the methyl and nitro groups can influence the framework's properties, such as pore size, surface area, and selective adsorption capabilities.

The physical properties of this compound, such as its melting point of 249°C, contribute to the thermal stability of materials derived from it. sigmaaldrich.comalfa-chemistry.com The presence of the polar nitro group and the potential for hydrogen bonding via the imidazole N-H group can also be exploited in the design of functional polymers and other materials where intermolecular interactions are critical to performance. quinoline-thiophene.com

Considerations for Energetic Materials Research (focus on chemical synthesis and structural aspects, not performance metrics)

Nitroimidazoles are a well-established class of compounds within the field of energetic materials research. mdpi.com Their high nitrogen content and the presence of the energy-rich nitro group contribute to a high enthalpy of formation. mdpi.com Research in this area focuses on the synthesis and structural characterization of new molecules with enhanced thermal stability. mdpi.comresearchgate.net

The synthesis of energetic materials often involves the introduction of multiple nitro groups onto a core heterocyclic structure. Starting from imidazole or its derivatives, various synthetic routes are employed to produce polynitroimidazoles. researchgate.net For example, 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI) can be synthesized from imidazole through a multi-step process involving iodination, methylation, and nitration. researchgate.net The synthesis of fused-ring systems is another strategy to create high-density materials. mdpi.compurdue.edu These structures, formed by amalgamating rings like piperazine (B1678402) with a nitro-containing imidazole ring, often exhibit high decomposition temperatures, indicating excellent thermal stability. mdpi.com